molecular formula C8H14O3 B14223760 methyl (4S)-6-hydroxy-4-methylhex-2-enoate CAS No. 826995-06-6

methyl (4S)-6-hydroxy-4-methylhex-2-enoate

Cat. No.: B14223760
CAS No.: 826995-06-6
M. Wt: 158.19 g/mol
InChI Key: HYSBPFORJSFKPH-SSDOTTSWSA-N
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Description

Methyl (4S)-6-hydroxy-4-methylhex-2-enoate is an organic compound with a unique structure that includes a hydroxyl group and a methyl group on a hexenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-6-hydroxy-4-methylhex-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of (4S)-6-hydroxy-4-methylhex-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-6-hydroxy-4-methylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hexenoate backbone can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of 6-oxo-4-methylhex-2-enoate.

    Reduction: Formation of methyl (4S)-6-hydroxy-4-methylhexanoate.

    Substitution: Formation of methyl (4S)-6-chloro-4-methylhex-2-enoate or similar derivatives.

Scientific Research Applications

Methyl (4S)-6-hydroxy-4-methylhex-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (4S)-6-hydroxy-4-methylhex-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The double bond in the hexenoate backbone may also play a role in its reactivity and interaction with other compounds.

Comparison with Similar Compounds

Methyl (4S)-6-hydroxy-4-methylhex-2-enoate can be compared with other similar compounds, such as:

    Methyl (4S)-6-hydroxy-4-methylhexanoate: Lacks the double bond, resulting in different reactivity and properties.

    Methyl (4S)-6-chloro-4-methylhex-2-enoate: Contains a chloro group instead of a hydroxyl group, leading to different chemical behavior and applications.

    Methyl (4S)-6-oxo-4-methylhex-2-enoate:

Properties

CAS No.

826995-06-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (4S)-6-hydroxy-4-methylhex-2-enoate

InChI

InChI=1S/C8H14O3/c1-7(5-6-9)3-4-8(10)11-2/h3-4,7,9H,5-6H2,1-2H3/t7-/m1/s1

InChI Key

HYSBPFORJSFKPH-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H](CCO)C=CC(=O)OC

Canonical SMILES

CC(CCO)C=CC(=O)OC

Origin of Product

United States

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